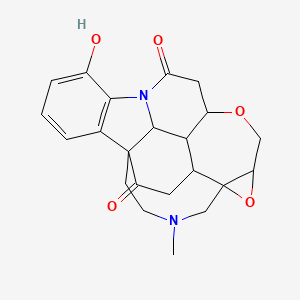
(3-Chloroprop-1-yn-1-yl)(triethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloroprop-1-yn-1-yl)(triethyl)silane is an organosilicon compound with the molecular formula C9H17ClSi It is characterized by the presence of a silicon atom bonded to a triethyl group and a 3-chloroprop-1-yn-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroprop-1-yn-1-yl)(triethyl)silane typically involves the reaction of 3-chloropropyne with triethylsilane in the presence of a catalyst. One common method is as follows:
Reactants: 3-chloropropyne and triethylsilane.
Catalyst: A platinum-based catalyst such as Karstedt’s catalyst.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 60-80°C) and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
化学反应分析
Types of Reactions
(3-Chloroprop-1-yn-1-yl)(triethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Addition Reactions: The triple bond in the propynyl group can participate in addition reactions with electrophiles.
Hydrosilylation: The silicon-hydrogen bond can react with alkenes or alkynes to form new carbon-silicon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Addition Reactions: Often require the presence of a Lewis acid catalyst such as boron trifluoride.
Hydrosilylation: Catalyzed by transition metal complexes, particularly platinum or rhodium complexes.
Major Products
Substitution Reactions: Yield substituted propynyl derivatives.
Addition Reactions: Form adducts with the electrophile.
Hydrosilylation: Produce organosilicon compounds with new Si-C bonds.
科学研究应用
(3-Chloroprop-1-yn-1-yl)(triethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of silicone-based materials and coatings.
作用机制
The mechanism of action of (3-Chloroprop-1-yn-1-yl)(triethyl)silane involves its ability to form stable bonds with other molecules through its reactive sites. The silicon atom can form strong Si-C bonds, while the propynyl group can participate in various addition and substitution reactions. These properties make it a versatile reagent in synthetic chemistry.
相似化合物的比较
Similar Compounds
(3-Chloroprop-1-yn-1-yl)(trimethyl)silane: Similar structure but with trimethyl groups instead of triethyl groups.
(3-Chloroprop-1-yn-1-yl)(triphenyl)silane: Contains triphenyl groups, leading to different reactivity and applications.
Uniqueness
(3-Chloroprop-1-yn-1-yl)(triethyl)silane is unique due to the presence of triethyl groups, which influence its steric and electronic properties. This makes it particularly useful in reactions where bulkier substituents are required to achieve selective reactivity.
属性
CAS 编号 |
17889-26-8 |
|---|---|
分子式 |
C9H17ClSi |
分子量 |
188.77 g/mol |
IUPAC 名称 |
3-chloroprop-1-ynyl(triethyl)silane |
InChI |
InChI=1S/C9H17ClSi/c1-4-11(5-2,6-3)9-7-8-10/h4-6,8H2,1-3H3 |
InChI 键 |
LUSHFGWWGTVFEV-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C#CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


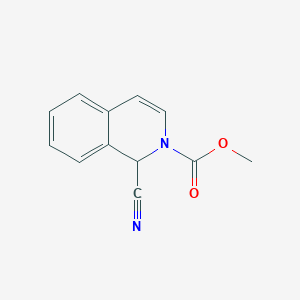


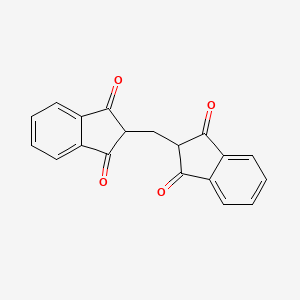
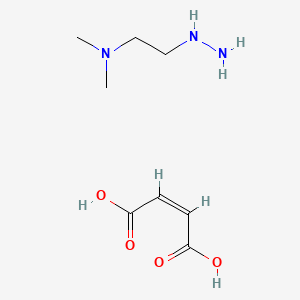
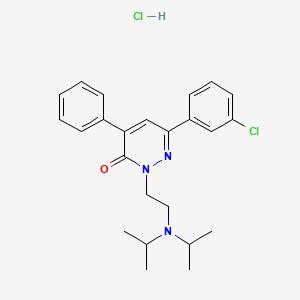
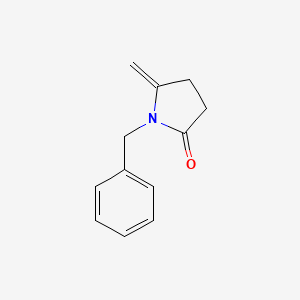
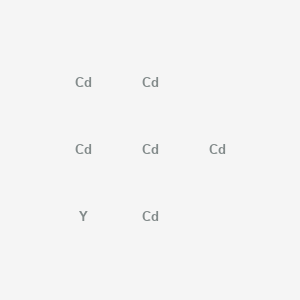
![1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione](/img/structure/B14716132.png)
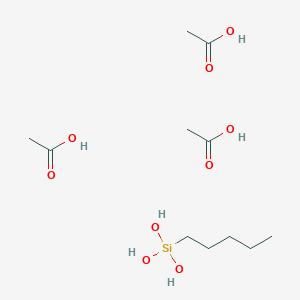

![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)
